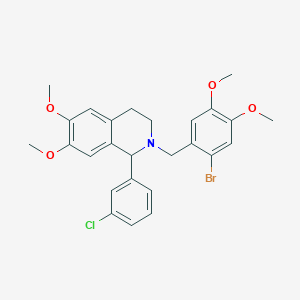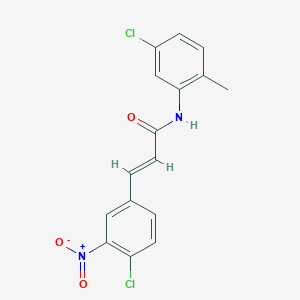
1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-isopropylphenoxy)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-isopropylphenoxy)-2-propanol, commonly known as Praziquantel, is a medication used for the treatment of parasitic worm infections. It was first synthesized in the 1970s and has since become one of the most effective drugs for treating infections caused by schistosomes, tapeworms, and liver flukes. In
Mécanisme D'action
Praziquantel works by disrupting the permeability of the parasite's cell membrane, leading to muscle paralysis and death of the parasite. It also causes the parasite to release antigens that trigger an immune response, which helps to clear the infection.
Biochemical and Physiological Effects:
Praziquantel has been shown to have minimal toxicity in both humans and animals. It is rapidly absorbed and metabolized in the liver, with a half-life of approximately 1-3 hours. The drug is excreted primarily in the urine, with a small amount excreted in the feces. Praziquantel has been shown to have no significant effects on liver or kidney function.
Avantages Et Limitations Des Expériences En Laboratoire
Praziquantel is a highly effective drug for treating parasitic worm infections, making it a valuable tool for studying these infections in the laboratory. However, its effectiveness is limited to certain types of parasites, and it may not be effective against all species. In addition, Praziquantel can be expensive, which may limit its use in some laboratory settings.
Orientations Futures
There are several potential future directions for research on Praziquantel. One area of interest is the development of new formulations or delivery methods that could improve the drug's effectiveness or reduce its cost. Another area of interest is the study of Praziquantel's potential use in treating other diseases, such as cancer or Alzheimer's disease. Finally, there is a need for continued research on the mechanisms of action of Praziquantel, which could lead to the development of new drugs or treatments for parasitic worm infections.
Méthodes De Synthèse
The synthesis of Praziquantel involves a multi-step process that starts with the reaction of 2-chloroacetonitrile with 2-ethylbenzimidazole to form 2-(2-ethyl-1H-benzimidazol-1-yl)acetonitrile. This intermediate product is then reacted with isopropylmagnesium chloride to form 2-(2-ethyl-1H-benzimidazol-1-yl)-3-isopropylacrylonitrile. The final step involves the reaction of this intermediate product with 4-isopropylphenoxyacetic acid to form Praziquantel.
Applications De Recherche Scientifique
Praziquantel has been extensively studied for its effectiveness in treating parasitic worm infections in both humans and animals. It has been shown to be highly effective against schistosomes, tapeworms, and liver flukes. In addition, Praziquantel has also been studied for its potential use in treating other diseases such as cancer, Alzheimer's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
1-(2-ethylbenzimidazol-1-yl)-3-(4-propan-2-ylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-4-21-22-19-7-5-6-8-20(19)23(21)13-17(24)14-25-18-11-9-16(10-12-18)15(2)3/h5-12,15,17,24H,4,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPZASWNRPVDKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CC(COC3=CC=C(C=C3)C(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethylbenzimidazol-1-yl)-3-(4-propan-2-ylphenoxy)propan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-dibenzo[b,d]furan-3-yl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5144348.png)
![4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(5-phenylpentanoyl)piperidine](/img/structure/B5144350.png)

![4-(3-{[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]oxy}benzoyl)morpholine](/img/structure/B5144363.png)
![N-[1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B5144365.png)

![N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-2-(5-fluoro-1H-benzimidazol-2-yl)-N-methylethanamine](/img/structure/B5144379.png)
![methyl 4-[3-(4-formyl-2-methoxyphenoxy)propoxy]benzoate](/img/structure/B5144381.png)



![N-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B5144411.png)
![1-[2-(4-fluorophenoxy)ethoxy]-2-methoxybenzene](/img/structure/B5144431.png)